molecular formula C3Br3NS B1600981 2,4,5-Tribromothiazole CAS No. 57314-13-3

2,4,5-Tribromothiazole

Cat. No.: B1600981
CAS No.: 57314-13-3
M. Wt: 321.82 g/mol
InChI Key: HIHZUHHBVUBFIS-UHFFFAOYSA-N
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Description

2,4,5-Tribromothiazole is a heterocyclic compound with the molecular formula C3HBr3NS It is characterized by the presence of three bromine atoms attached to a thiazole ring

Scientific Research Applications

2,4,5-Tribromothiazole has several applications in scientific research:

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been synthesized and evaluated for their anti-inflammatory and analgesic activities .

Mode of Action

It’s known that the compound is synthesized by using abstractable hydrogen present in 2,4,5-triphenylimidazole . This suggests that the compound might interact with its targets through hydrogen bonding or other types of molecular interactions.

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system.

Result of Action

Similar compounds have shown moderate to good anti-inflammatory activity by carrageenan-induced rat paw edema method as well as analgesic activity on eddy’s hot plate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Tribromothiazole can be synthesized through various methods. One common approach involves the bromination of thiazole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 4, and 5 positions of the thiazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Tribromothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted with other groups through nucleophilic substitution reactions.

    Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form triarylated thiazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: n-Butyllithium, methyllithium

    Cross-Coupling: Palladium catalysts, boronic acids

Major Products:

    Substitution Products: Various trisubstituted thiazoles

    Coupling Products: Triarylated thiazoles

Comparison with Similar Compounds

  • 2,4-Dibromothiazole
  • 2,5-Dibromothiazole
  • 2,4,5-Trichlorothiazole

Comparison: 2,4,5-Tribromothiazole is unique due to the presence of three bromine atoms, which impart distinct electronic and steric properties compared to its analogs. For example, 2,4-dibromothiazole and 2,5-dibromothiazole have only two bromine atoms, resulting in different reactivity and applications. The tribromo compound’s higher degree of bromination enhances its potential for further functionalization and use in complex synthetic pathways .

Properties

IUPAC Name

2,4,5-tribromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br3NS/c4-1-2(5)8-3(6)7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHZUHHBVUBFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490879
Record name 2,4,5-Tribromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57314-13-3
Record name 2,4,5-Tribromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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